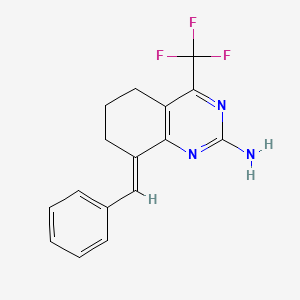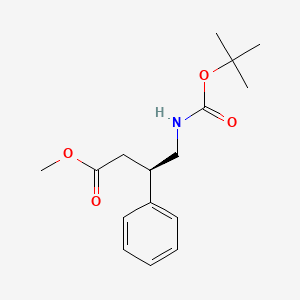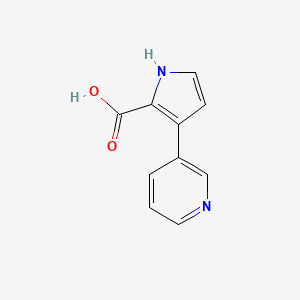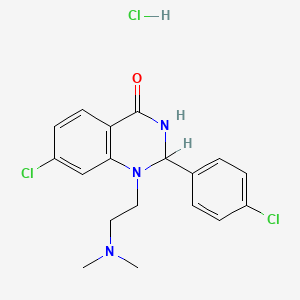
(4S)-2-(((R)-2-amino-2-phenylacetamido)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S)-2-((®-2-amino-2-phenylacetamido)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural features and potential therapeutic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2-((®-2-amino-2-phenylacetamido)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazolidine Ring: The thiazolidine ring is formed by the reaction of a cysteine derivative with a carbonyl compound under acidic conditions.
Introduction of the Phenylacetamido Group: The phenylacetamido group is introduced through an amide coupling reaction, using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Final Coupling: The final coupling step involves the reaction of the intermediate with a suitable amine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(4S)-2-((®-2-amino-2-phenylacetamido)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or carboxylic acid functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines or alcohols, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学研究应用
(4S)-2-((®-2-amino-2-phenylacetamido)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (4S)-2-((®-2-amino-2-phenylacetamido)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors, leading to changes in cellular processes. For example, it could act as an enzyme inhibitor by binding to the active site and preventing substrate access.
相似化合物的比较
Similar Compounds
(2RS,4S)-2-[[[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino]methyl]-5,5-dimethylthiazolidine-4-carboxylic Acid:
2-Aminothiazole: A simpler compound with a thiazolidine ring, used in various synthetic applications.
Uniqueness
(4S)-2-((®-2-amino-2-phenylacetamido)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
属性
分子式 |
C15H21N3O3S |
|---|---|
分子量 |
323.4 g/mol |
IUPAC 名称 |
(4S)-2-[[[(2R)-2-amino-2-phenylacetyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C15H21N3O3S/c1-15(2)12(14(20)21)18-10(22-15)8-17-13(19)11(16)9-6-4-3-5-7-9/h3-7,10-12,18H,8,16H2,1-2H3,(H,17,19)(H,20,21)/t10?,11-,12+/m1/s1 |
InChI 键 |
PIIGZYMBHCDKIJ-SAIIYOCFSA-N |
手性 SMILES |
CC1([C@@H](NC(S1)CNC(=O)[C@@H](C2=CC=CC=C2)N)C(=O)O)C |
规范 SMILES |
CC1(C(NC(S1)CNC(=O)C(C2=CC=CC=C2)N)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















